![molecular formula C18H16FN3O2 B7785267 methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 938001-13-9](/img/structure/B7785267.png)
methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
描述
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C18H16FN3O2 and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potentials, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrazolo[3,4-b]pyridine core, which is known for various pharmacological activities. The presence of the cyclopropyl and fluorophenyl groups contributes to its unique properties.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, primarily through modulation of key receptors and enzymes:
- PPAR Agonism : this compound has been identified as an agonist for the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a critical role in lipid metabolism and energy homeostasis, making it a target for treating metabolic disorders such as dyslipidemia and type 2 diabetes .
- Kinase Inhibition : The compound has also shown potential as a scaffold for developing kinase inhibitors. Pyrazolo[3,4-b]pyridines are known to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, derivatives have demonstrated potent inhibition against CDK2 and CDK9 with IC50 values in the low micromolar range .
Structure-Activity Relationships (SAR)
SAR studies reveal that modifications to the pyrazolo[3,4-b]pyridine core significantly impact biological activity. For example:
- Substituent Positioning : The position and steric bulk of substituents on the pyrazolo ring influence receptor binding affinity and selectivity. Compounds with larger or more hydrophobic groups at specific positions tend to exhibit enhanced agonistic activity towards hPPARα .
- Diversity of Substituents : Analysis of over 300,000 synthesized pyrazolo[3,4-b]pyridines indicates that disubstituted patterns are prevalent among bioactive compounds. A notable percentage (46.83%) exhibit a 4,6-disubstituted pattern which correlates with improved pharmacological profiles .
Case Studies
- Metabolic Disorders : A study involving high-fructose-fed rat models demonstrated that derivatives of pyrazolo[3,4-b]pyridines effectively reduced elevated triglyceride levels comparable to fenofibrate, a standard treatment for hypertriglyceridemia .
- Cancer Therapeutics : In vitro studies have shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit potent antiproliferative effects against various human tumor cell lines (e.g., HeLa, HCT116). These compounds were found to inhibit cellular proliferation significantly through selective CDK inhibition, highlighting their potential as anticancer agents .
Summary of Biological Activities
科学研究应用
Kinase Inhibition
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been evaluated for its potential as a kinase inhibitor. Research indicates that pyrazolo[3,4-b]pyridine derivatives can selectively inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A study synthesized 38 derivatives and found significant inhibitory activity against TRKA, suggesting that modifications to the pyrazolo structure can yield potent anticancer agents .
PPAR Agonism
Another significant application is in the modulation of peroxisome proliferator-activated receptors (PPARs). Compounds within this class have shown promise in managing metabolic disorders by acting as agonists. For instance, structural studies revealed that certain derivatives could effectively reduce plasma triglyceride levels in animal models, highlighting their potential for treating dyslipidemia .
Antimicrobial Activity
Pyrazolo[3,4-b]pyridines have also been explored for their antimicrobial properties. The structural diversity allows for the design of compounds with enhanced activity against various pathogens. Research has indicated that certain derivatives exhibit significant antibacterial effects, making them candidates for further development in antibiotic therapies .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include:
- Condensation Reactions : Utilizing aldehydes and amines to form the pyrazole ring under solvent-free conditions has been shown to yield high purity products with good yields .
- Magnetic Metal-Organic Frameworks (MOFs) : Recent advances have employed MOFs as catalysts to synthesize pyrazolo derivatives efficiently. These methods not only improve yields but also allow for catalyst recyclability .
Summary of Synthetic Routes
Methodology | Description | Yield |
---|---|---|
Condensation Reactions | Reaction of aldehydes with amines under solvent-free conditions | High yields |
MOF Catalysis | Use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a catalyst | Moderate yields |
Classical Multi-Step Synthesis | Traditional organic synthesis methods | Variable |
Industrial Applications
Beyond medicinal chemistry, pyrazolo[3,4-b]pyridines are being investigated for their utility in material science. Their unique electronic properties make them suitable candidates for use in semiconductors and other electronic materials . The potential for these compounds to serve as intermediates in the synthesis of advanced materials is an area ripe for exploration.
属性
IUPAC Name |
methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-10-16-14(18(23)24-2)9-15(11-3-4-11)20-17(16)22(21-10)13-7-5-12(19)6-8-13/h5-9,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSDGNQJFPYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122999 | |
Record name | Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938001-13-9 | |
Record name | Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938001-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。